CYP3A4 Metabolic Stability: Reduced Inhibition Liability Compared to Prototypical Benzimidazole IGF-1R Inhibitors
In a series of benzimidazole-piperazine hybrids evaluated for CYP3A4 inhibition, the prototypical compound BMS-536924 exhibited potent CYP3A4 inhibition (IC50 ~0.5 μM), leading to potential drug-drug interaction liability [1]. Structural optimization studies indicate that the 2-(4-methylpiperazin-1-yl)-1H-benzimidazol-6-amine scaffold, when incorporated into 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one derivatives, can be modulated to significantly reduce CYP3A4 inhibition while maintaining kinase inhibitory activity . While direct data for the exact compound is limited, class-level inference suggests that this specific substitution pattern offers a more favorable CYP3A4 inhibition profile compared to unoptimized benzimidazole-piperazine cores.
| Evidence Dimension | CYP3A4 Inhibition IC50 |
|---|---|
| Target Compound Data | Not directly measured; inferred from SAR trends |
| Comparator Or Baseline | BMS-536924 (prototypical benzimidazole-piperazine IGF-1R inhibitor) |
| Quantified Difference | Baseline IC50 ~0.5 μM; optimized analogs achieve reduced inhibition |
| Conditions | Human liver microsomes; CYP3A4 substrate assay |
Why This Matters
For researchers conducting in vivo PK studies or developing compounds for oral administration, reduced CYP3A4 inhibition translates to lower drug-drug interaction risk and improved safety margins.
- [1] RSC Publishing. (2013). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. Retrieved from https://pubs.rsc.org/ View Source
